molecular formula C10H13NO3S B8427045 tert-Butyl 3-Formyl-2-thienylcarbamate

tert-Butyl 3-Formyl-2-thienylcarbamate

Cat. No.: B8427045
M. Wt: 227.28 g/mol
InChI Key: UPVGLHLJKZRCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-Formyl-2-thienylcarbamate is a useful research compound. Its molecular formula is C10H13NO3S and its molecular weight is 227.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

tert-butyl N-(3-formylthiophen-2-yl)carbamate

InChI

InChI=1S/C10H13NO3S/c1-10(2,3)14-9(13)11-8-7(6-12)4-5-15-8/h4-6H,1-3H3,(H,11,13)

InChI Key

UPVGLHLJKZRCGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CS1)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyllithium in pentane (1.7 M, 35.4 mL, 60.2 mmol, 2.40 equiv) was added to a solution of tert-butyl 2-thienylcarbamate (10-2, 5.00 g, 25.1 mmol, 1 equiv) in THF (75 mL) at −78° C., and the resulting mixture was stirred at −78° C. for 1.5 h. N,N-Dimethylformamide (5.83 mL, 75.3 mmol, 3.00 equiv) was added, and the mixture was then warmed to 0° C. The reaction mixture was partitioned between water (300 mL) and EtOAc (2×200 mL). The combined organic layers were then dried over sodium sulfate and concentrated, and the residue was purified by flash column chromatography (hexane, initially, grading to 30% hexane in EtOAc) to give tert-butyl 3-formyl-2-thienylcarbamate (10-3) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ 10.51 (s, 1H), 9.80 (s, 1H), 7.11 (d, 1H, J=5.7 Hz), 6.68 (d, 1H, J=5.9 Hz), 1.55 (s, 9H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35.4 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.83 mL
Type
reactant
Reaction Step Two

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